molecular formula C24H25N3O5S B11261556 4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide

4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide

Cat. No.: B11261556
M. Wt: 467.5 g/mol
InChI Key: GPJUVRGWXMRESJ-UHFFFAOYSA-N
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Description

4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets 4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

4-ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxobenzimidazol-5-yl]benzenesulfonamide

InChI

InChI=1S/C24H25N3O5S/c1-5-16-6-12-19(13-7-16)33(29,30)25-20-14-21-22(27(3)24(28)26(21)2)15-23(20)32-18-10-8-17(31-4)9-11-18/h6-15,25H,5H2,1-4H3

InChI Key

GPJUVRGWXMRESJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2OC4=CC=C(C=C4)OC)N(C(=O)N3C)C

Origin of Product

United States

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